2-(4-methylphenyl)-N-phenylimidazo[1,2-a]pyrimidin-3-amine
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Overview
Description
2-(4-methylphenyl)-N-phenylimidazo[1,2-a]pyrimidin-3-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of an imidazo[1,2-a]pyrimidine core with a 4-methylphenyl group at the 2-position and a phenyl group at the N-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-N-phenylimidazo[1,2-a]pyrimidin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with 4-methylbenzaldehyde and aniline in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or acetic acid, leading to the formation of the desired imidazo[1,2-a]pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenyl)-N-phenylimidazo[1,2-a]pyrimidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original phenyl or methyl groups.
Scientific Research Applications
2-(4-methylphenyl)-N-phenylimidazo[1,2-a]pyrimidin-3-amine has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-N-phenylimidazo[1,2-a]pyrimidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar core structure but with different substituents, leading to variations in their biological activities.
Thieno[3,2-d]pyrimidines: Another class of heterocyclic compounds with a similar core structure but different heteroatoms, resulting in distinct chemical and biological properties.
Uniqueness
2-(4-methylphenyl)-N-phenylimidazo[1,2-a]pyrimidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the 4-methylphenyl and phenyl groups at specific positions enhances its potential as a versatile scaffold for drug development and other applications .
Properties
Molecular Formula |
C19H16N4 |
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Molecular Weight |
300.4 g/mol |
IUPAC Name |
2-(4-methylphenyl)-N-phenylimidazo[1,2-a]pyrimidin-3-amine |
InChI |
InChI=1S/C19H16N4/c1-14-8-10-15(11-9-14)17-18(21-16-6-3-2-4-7-16)23-13-5-12-20-19(23)22-17/h2-13,21H,1H3 |
InChI Key |
ULUKCIJQZABCEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)NC4=CC=CC=C4 |
Origin of Product |
United States |
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